ethyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
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Description
Scientific Research Applications
Molecular Structure and Crystallography
- Crystallization and Structural Analysis : Compounds with complex purine derivatives, similar to the structure mentioned, have been synthesized and their crystal structures analyzed to understand their molecular geometry and potential for forming hydrogen bonds, which could be relevant in drug design and material science Carvalho et al., 2007.
Synthetic Chemistry and Catalysis
- Synthesis of Potential Inhibitors : Research on purine derivatives often focuses on their synthesis as potential inhibitors of biological processes, indicating a broad interest in these compounds for therapeutic applications. For instance, investigations into the synthesis of compounds that could inhibit specific enzyme systems highlight the role of purine analogs in developing novel drugs Wanner et al., 1978.
Pharmacological Applications
- Pharmacological Studies : Some studies have prepared purine derivatives to evaluate their physicochemical and pharmacological properties, demonstrating the interest in these molecules for potential therapeutic uses, such as central nervous system effects including sedative and analgesic properties Drabczyńska et al., 1992.
Organic Synthesis and Drug Development
- Organic Synthesis and Derivatization : The exploration of synthetic pathways to create novel organic compounds, including those with purine bases, is a significant area of research. These efforts often aim to develop new methodologies for constructing complex molecules that could serve as drugs or pharmacological agents Yavari et al., 2005.
Material Science and Chemical Engineering
- Material Synthesis and Application : Research into the synthesis of dimeric and trimeric model compounds for polymers indicates a broader interest in using organic synthesis techniques to develop materials with specific properties, which could include electronic, optical, or structural applications Ninagawa et al., 1974.
Properties
IUPAC Name |
ethyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(9-6-10-25(17)20)15-8-7-13(2)11-14(15)3/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSLIYRZLLUNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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